Piroxantrone

Description

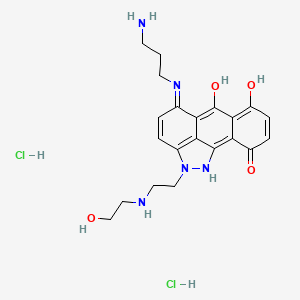

Structure

3D Structure

Properties

CAS No. |

105118-12-5 |

|---|---|

Molecular Formula |

C21H25N5O4 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2 |

InChI Key |

UKNVCOILWOLTLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O.Cl.Cl |

solubility |

H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piroxantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxantrone (also known as Pixantrone) is a novel aza-anthracenedione, structurally related to anthracyclines, with potent antineoplastic activity. It is approved for the treatment of certain hematological malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic action of this compound. The core mechanism involves a dual assault on cellular proliferation through potent inhibition of topoisomerase IIα and intercalation into DNA. These primary actions trigger a cascade of downstream cellular events, including the induction of DNA double-strand breaks, activation of the DNA damage response (DDR) pathway, and subsequent initiation of apoptosis. A key feature of this compound is its reduced cardiotoxicity compared to other anthracyclines, which is attributed to its selectivity for the topoisomerase IIα isoform over the β isoform, the latter being more prevalent in cardiomyocytes. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a valuable resource for the scientific community.

Primary Mechanisms of Action

The anticancer activity of this compound is primarily attributed to two interconnected mechanisms: inhibition of topoisomerase II and intercalation into the DNA double helix.

Topoisomerase II Inhibition

This compound functions as a topoisomerase II poison.[1] Topoisomerase II enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then religating the break. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the religation of the DNA strands.[1] This leads to the accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic lesions.

A critical aspect of this compound's pharmacological profile is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform.[1] The α isoform is predominantly expressed in proliferating cells, making it a prime target for anticancer therapies. Conversely, the β isoform is more abundant in quiescent, terminally differentiated cells such as cardiomyocytes. The selectivity of this compound for topoisomerase IIα is a key factor contributing to its reduced cardiotoxic potential compared to other topoisomerase II inhibitors like doxorubicin.[1]

DNA Intercalation

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (µM) | Reference |

| K562 (Human Chronic Myelogenous Leukemia) | 0.10 | [1] |

| K/VP.5 (Etoposide-Resistant K562) | 0.56 | [1] |

| MDCK (Madin-Darby Canine Kidney) | 0.058 | [1] |

| MDCK/MDR (MDR1-Overexpressing MDCK) | 4.5 | [1] |

| Pediatric Preclinical Testing Program (PPTP) Cell Line Panel (Median) | 0.054 | [3] |

Table 2: DNA Binding Affinity of the Related Compound Mitoxantrone

| Parameter | Value | Reference |

| Binding Constant (k) | 5.0 x 10⁶ M⁻¹ | [4] |

| Hill Coefficient (nH) | 1.9 | [4] |

Note: This data is for Mitoxantrone and is provided as a reference due to the lack of specific quantitative DNA binding data for this compound.

Downstream Cellular Consequences

The primary actions of this compound on topoisomerase II and DNA initiate a series of downstream events that culminate in cell cycle arrest and apoptosis.

Induction of DNA Double-Strand Breaks and the DNA Damage Response (DDR)

The stabilization of the topoisomerase II-DNA cleavage complex by this compound directly leads to the formation of DNA double-strand breaks (DSBs).[1] The presence of DSBs triggers the activation of the DNA Damage Response (DDR) pathway. A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] This phosphorylation is carried out by kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). The formation of γH2AX foci at the sites of DNA damage serves as a platform for the recruitment of various DNA repair proteins. The sustained presence of these DSBs, due to the persistent action of this compound, overwhelms the cellular repair capacity.

Apoptosis Induction

If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The apoptotic cascade can be initiated through both intrinsic and extrinsic pathways. In the context of DNA damage, the intrinsic (mitochondrial) pathway is predominantly activated. This involves the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This shift in balance results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to the execution of apoptosis. Studies on the related compound Mitoxantrone have shown that it can induce apoptosis through a Caspase-3-mediated mechanism, involving the upregulation of Bax and Bim and the downregulation of Bcl-2.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound's core mechanism of action.

Caption: this compound-induced apoptotic signaling pathway.

Caption: Experimental workflow to study this compound's action.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.

-

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Topoisomerase II decatenates this network into individual minicircles, which can be separated by agarose gel electrophoresis.

-

Materials:

-

Purified human topoisomerase IIα and IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x reaction buffer

-

200 ng kDNA

-

Varying concentrations of this compound (and a vehicle control)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until adequate separation of catenated and decatenated DNA is achieved.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Expected Results: In the absence of this compound, topoisomerase II will convert the kDNA into faster-migrating decatenated minicircles. Increasing concentrations of this compound will inhibit this activity, resulting in a dose-dependent decrease in the amount of decatenated product.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if this compound acts as a topoisomerase II poison by stabilizing the cleavage complex.

-

Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA after the cleavage step. The addition of a strong denaturant like SDS linearizes the plasmid DNA, which can be detected by gel electrophoresis.

-

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

This compound stock solution

-

SDS solution (10%)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide

-

-

Procedure:

-

Set up reaction mixtures as described in the decatenation assay, substituting kDNA with supercoiled plasmid DNA.

-

Incubate with topoisomerase II and this compound at 37°C for 30 minutes.

-

Add SDS to a final concentration of 1% to trap the cleavage complex.

-

Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel.

-

-

Expected Results: this compound will induce the formation of a linear DNA band in a dose-dependent manner, indicating the stabilization of the topoisomerase II-DNA cleavage complex.

Cellular Phospho-Histone γH2AX Assay

This assay quantifies the formation of DNA double-strand breaks in cells treated with this compound.

-

Principle: The phosphorylation of H2AX to γH2AX at sites of DSBs is detected using a specific antibody. This can be visualized by immunofluorescence microscopy or quantified by flow cytometry.

-

Materials:

-

Cell line of interest

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-H2AX (Ser139)

-

Secondary antibody: fluorescently-conjugated anti-primary antibody species

-

DAPI or other nuclear counterstain

-

Microscope or flow cytometer

-

-

Procedure (for Immunofluorescence Microscopy):

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

-

Expected Results: this compound treatment will lead to a dose- and time-dependent increase in the number and intensity of γH2AX foci within the nuclei of treated cells.

Conclusion

This compound exerts its potent anticancer effects through a multi-faceted mechanism of action centered on the inhibition of topoisomerase IIα and intercalation into DNA. These primary interactions lead to the formation of DNA double-strand breaks, which trigger the DNA damage response and ultimately induce apoptosis in rapidly dividing cancer cells. Its selectivity for the α isoform of topoisomerase II likely contributes to its favorable safety profile, particularly its reduced cardiotoxicity. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the continued development and optimal clinical application of this compound and for the design of next-generation topoisomerase II inhibitors.

References

- 1. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitoxantrone-DNA binding and the induction of topoisomerase II associated DNA damage in multi-drug resistant small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxantrone: A Technical Guide to its Discovery, Synthesis, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxantrone (NSC 349174) is a synthetic anthrapyrazole, a class of compounds developed as analogues of the anthracenedione anticancer agent mitoxantrone. The primary motivation for the development of anthrapyrazoles was to create agents with reduced cardiotoxicity compared to anthracyclines, while retaining potent antitumor activity. This compound, like other members of its class, functions as a topoisomerase II inhibitor, a critical enzyme in DNA replication and repair. This technical guide provides an in-depth overview of the discovery, synthesis process, mechanism of action, and available preclinical and clinical data for this compound.

Discovery and Development

The development of this compound emerged from structure-activity relationship studies of cytotoxic anthrapyrazoles. These compounds were designed to inhibit DNA topoisomerase II, a validated target for cancer chemotherapy.[1] this compound was one of the early anthrapyrazoles to undergo clinical evaluation, showing promise as a new intercalating agent.[2]

Chemical Synthesis

A general synthetic route to the anthra[1,9-cd]pyrazol-6(2H)-one core involves the reaction of a 1,5-dichloroanthraquinone with a hydrazine derivative to form a 7-chloroanthra[1,9-cd]pyrazol-6(2H)-one intermediate. This intermediate is then further reacted with primary amines to introduce the desired side chains.[3]

The synthesis of this compound, which is 5-((2-(dimethylamino)ethyl)amino)-2-(2-(dimethylamino)ethyl)-2H-anthra[1,9-cd]pyrazol-6(2H)-one, would likely follow a similar pathway, utilizing N,N-dimethylethylenediamine to introduce the characteristic side chains.

General synthetic workflow for this compound.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1] Topoisomerase II is a nuclear enzyme that plays a crucial role in altering DNA topology, which is essential for processes such as DNA replication, transcription, and chromosome segregation.

The proposed mechanism involves the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the 5'-termini of the cleaved DNA strands. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular events, ultimately leading to apoptosis (programmed cell death).[4]

Signaling pathway of this compound-mediated apoptosis.

Quantitative Data

In Vitro Cytotoxicity

Structure-activity studies have demonstrated the potent cytotoxic activity of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Carcinoma | Breast Cancer | Not explicitly stated, but potent |

| Head and Neck Squamous Cell Carcinoma | Head and Neck Cancer | Not explicitly stated, but potent |

| Leukemia | Leukemia | Not explicitly stated, but potent |

| Chinese Hamster Ovary | Ovarian Cancer | Not explicitly stated, but potent |

| Table 1: In Vitro Cytotoxicity of this compound.[1] |

Topoisomerase II Inhibition

This compound is a potent inhibitor of topoisomerase II activity.

| Assay | IC50 (µM) |

| Topoisomerase II Decatenation | 0.2 ± 0.1 |

| Table 2: Topoisomerase II Inhibition by this compound.[5] |

Phase I Clinical Trial Data

A Phase I clinical trial of this compound (PRX, NSC 349174) was conducted in patients with advanced cancer.

| Parameter | Value |

| Dosing Schedule | 1-hour infusion every 3 weeks |

| Dose Range | 7.5 to 190 mg/m² |

| Maximum Tolerated Dose (MTD) | 190 mg/m² |

| Recommended Phase II Dose | 150 mg/m² |

| Dose-Limiting Toxicity | Myelosuppression (leukopenia) |

| Plasma Clearance | 1290 ± 484 ml/min |

| t1/2 α | 2.9 ± 5.3 min |

| t1/2 β | 18.7 ± 36.5 min |

| AUC at MTD | 435 µmol·min/liter |

| Table 3: Pharmacokinetic and Dosing Information from Phase I Trial.[2] |

Experimental Protocols

MTT Cell Growth Inhibition Assay

This assay is used to determine the cytotoxic activity of a compound.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Workflow for the MTT cell viability assay.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and the test compound (this compound) or vehicle control.

-

Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Analysis: Quantify the amount of decatenated DNA in the presence of the inhibitor compared to the control to determine the inhibitory activity.

Conclusion

This compound is a potent anthrapyrazole with significant topoisomerase II inhibitory and cytotoxic activity. Its development was driven by the need for anticancer agents with an improved safety profile, particularly with respect to cardiotoxicity. The available preclinical and early clinical data demonstrate its potential as a therapeutic agent. Further investigation into its efficacy in various cancer models and a more detailed understanding of its long-term toxicity profile are warranted. The lack of a publicly available, detailed synthesis protocol may present a challenge for further academic research and development.

References

- 1. Structure-activity studies with cytotoxic anthrapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study and pharmacodynamics of this compound (NSC 349174), a new anthrapyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of anthra[1,9-<i>cd</i>]pyrazol-6(2<i>H</i>)-one scaffold derivatives as potential anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Piroxantrone and its Analogs: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The term "piroxantrone" is not widely found in the scientific literature. It is likely a less common name or a misspelling of "pixantrone" or structurally related to the well-studied anthracenedione, "mitoxantrone." This guide will focus on the established mechanisms and data for pixantrone and mitoxantrone as potent DNA intercalating agents and topoisomerase II inhibitors.

Executive Summary

This compound and its analogs, such as pixantrone and mitoxantrone, are a class of synthetic antineoplastic agents that exert their cytotoxic effects primarily through DNA intercalation and the subsequent inhibition of topoisomerase II.[1][2][3] This mechanism disrupts DNA replication and transcription, ultimately leading to cell death.[4] These agents are of significant interest in oncology due to their activity against a range of cancers, including lymphomas and solid tumors.[5][6][7] Notably, pixantrone has been developed to reduce the cardiotoxicity often associated with other topoisomerase II inhibitors like doxorubicin.[2][5] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols relevant to the study of these DNA intercalating agents.

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The primary mechanism of action for this compound and its analogs involves a multi-step process that ultimately leads to irreparable DNA damage and apoptosis.

2.1. DNA Intercalation:

The planar aromatic ring structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[4][8][9] This insertion leads to several structural distortions in the DNA, including:

-

Unwinding of the DNA helix: To accommodate the intercalating molecule, the DNA helix must unwind, leading to a decrease in its helical twist.[10]

-

Lengthening of the DNA molecule: The insertion of the drug molecule increases the distance between adjacent base pairs, causing an overall elongation of the DNA strand.[10][11]

-

Disruption of DNA-protein interactions: The altered DNA conformation can interfere with the binding of essential proteins involved in replication and transcription.

2.2. Topoisomerase II Inhibition:

Following intercalation, these agents act as "topoisomerase II poisons."[1][3] Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks. The drug stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][3] This results in the accumulation of permanent double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis.[3] Pixantrone has shown selectivity for the topoisomerase IIα isoform, which may contribute to its reduced cardiotoxicity, as the topoisomerase IIβ isoform is more prevalent in cardiomyocytes.[1][5]

Quantitative Data

The following tables summarize key quantitative data for mitoxantrone and pixantrone, providing insights into their DNA binding affinity and cytotoxic activity.

Table 1: DNA Binding Parameters for Mitoxantrone

| Parameter | Value | DNA Type | Method | Reference |

| Association Constant (Ka) | ~1 x 10^5 M⁻¹ | dsDNA | Magnetic Tweezers | [12] |

| Binding Site Size (n) | ~2.5 base pairs | dsDNA | Magnetic Tweezers | [12] |

| Unwinding Angle (ϑ) | ~16° | dsDNA | Magnetic Tweezers | [12] |

| Binding Constant (k) | 5.0 x 10^6 M⁻¹ | DNA | Scatchard Plot | [8] |

| Hill Coefficient (nH) | 1.9 | DNA | Scatchard Plot | [8] |

Table 2: In Vitro Cytotoxicity (IC50) of Pixantrone and Mitoxantrone

| Compound | Cell Line | IC50 Value | Exposure Time | Assay | Reference |

| Pixantrone | PPTP Cell Lines (Median) | 54 nM | 96 hours | DIMSCAN | [2] |

| Mitoxantrone | HL-60 | Not specified | 3 days | Alamar Blue | [13] |

| Mitoxantrone | THP-1 | Not specified | 3 days | Alamar Blue | [13] |

| Mitoxantrone | MDA-MB-231 | 18 nM | Not specified | Not specified | [14] |

| Mitoxantrone | MCF-7 | 196 nM | Not specified | Not specified | [14] |

| Mitoxantrone | K9TCC-PU AXA (Canine) | Not specified | 24 hours | Not specified | [15] |

| Mitoxantrone | T24 (Human) | Not specified | 24 hours | Not specified | [15] |

Experimental Protocols

This section details common experimental methodologies used to characterize the DNA intercalating and cytotoxic properties of compounds like this compound and its analogs.

4.1. DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay assesses the ability of a compound to displace ethidium bromide (EtBr), a known DNA intercalator, from calf thymus DNA (ctDNA).[16] The decrease in EtBr fluorescence upon displacement by the test compound indicates DNA intercalation.

-

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl)

-

96-well plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a solution of ctDNA and EtBr in the assay buffer.

-

Add varying concentrations of the test compound to the wells of the 96-well plate.

-

Add the ctDNA-EtBr solution to each well.

-

Incubate the plate at room temperature in the dark.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EtBr (e.g., 545 nm excitation, 595 nm emission).

-

A decrease in fluorescence intensity with increasing concentrations of the test compound suggests DNA intercalation.

-

4.2. Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

-

Materials:

-

Human Topoisomerase II

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer

-

Test compound

-

Agarose gel electrophoresis system

-

DNA stain (e.g., Ethidium Bromide)

-

-

Procedure:

-

Incubate topoisomerase II with the test compound at various concentrations.

-

Add kDNA and ATP to initiate the decatenation reaction.

-

Incubate at 37°C.

-

Stop the reaction (e.g., by adding a stop buffer containing SDS and proteinase K).

-

Analyze the reaction products by agarose gel electrophoresis.

-

Inhibition of decatenation is observed as the retention of kDNA at the origin of the gel, while successful decatenation results in the migration of decatenated minicircles into the gel.[1]

-

4.3. Cell Viability Assay (e.g., MTT or Alamar Blue)

These assays determine the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT or Alamar Blue reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]

-

Visualizations

Diagram 1: Mechanism of DNA Intercalation and Topoisomerase II Poisoning

Mechanism of action for this compound analogs.

Diagram 2: Experimental Workflow for DNA Intercalation Assay (Ethidium Bromide Displacement)

Workflow for the Ethidium Bromide displacement assay.

Diagram 3: Signaling Pathway Leading to Apoptosis

Apoptotic signaling cascade induced by this compound analogs.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II trial of this compound in adenocarcinoma of the pancreas. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mitoxantrone containing multi-drug chemotherapy in the management of malignancies. Collaborative Group for Clinical Trial of Mitoxantrone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 10. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. researchgate.net [researchgate.net]

- 16. 2.2.9. DNA intercalation assay [bio-protocol.org]

Early Research on Piroxantrone's Antineoplastic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxantrone, an aza-anthracenedione, emerged from early drug discovery programs as a promising antineoplastic agent. Structurally related to mitoxantrone, it was developed with the aim of retaining potent antitumor activity while mitigating the cardiotoxicity associated with anthracyclines like doxorubicin. This technical guide provides an in-depth overview of the foundational preclinical and clinical research that characterized the initial antineoplastic profile of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[1] Early studies indicated that this compound's mechanism of action is consistent with that of a topoisomerase II poison. Furthermore, research on the related compound mitoxantrone suggests a potential for inducing cell cycle arrest at the G2/M phase and modulating the Akt signaling pathway.[2][3][4][5]

Preclinical Antineoplastic Activity

In Vitro Cytotoxicity

Early in vitro studies were crucial in establishing the cytotoxic potential of this compound across a range of cancer cell lines. The Pediatric Preclinical Testing Program (PPTP) evaluated this compound against a panel of 24 pediatric cancer cell lines, revealing a median relative IC50 value of 54 nM, with a range from <3 nM to 1.03 μM.[6][7]

The PPTP utilized a semi-automated fluorescence-based digital imaging cytotoxicity assay (DIMSCAN) to determine the in vitro activity of this compound.[6][8]

-

Cell Plating: Cells from the 23 pediatric cancer cell lines were seeded in multi-well plates.

-

Drug Incubation: this compound was added at concentrations ranging from 3.0 nM to 30 μM.[6][7]

-

Exposure Duration: The cells were incubated with the drug for a standard period of 96 hours.[6]

-

Staining and Imaging: Following incubation, cells were stained with a fluorescent dye, and digital images were captured.

-

Data Analysis: The fluorescence intensity, proportional to the number of viable cells, was quantified. Curve fitting of the fractional survival data was used to calculate the relative IC50 values.[8]

Table 1: In Vitro Cytotoxicity of this compound in Pediatric Cancer Cell Lines

| Cell Line Panel | Number of Cell Lines | Median Relative IC50 (nM) | Range of Relative IC50 (nM) |

| Ewing Sarcoma | 4 | 14 | <3 - 1033 |

| Rhabdomyosarcoma | 4 | 412 | <3 - 1033 |

| Overall | 24 | 54 | <3 - 1033 |

Data sourced from the Pediatric Preclinical Testing Program.[6][7]

In Vivo Antitumor Efficacy

The in vivo antineoplastic effects of this compound were evaluated in preclinical xenograft models of pediatric cancers. These studies provided essential data on the drug's ability to inhibit tumor growth in a biological system.

The PPTP conducted in vivo efficacy studies using subcutaneous xenograft models in immune-deficient mice.[6][9][10][11][12][13]

-

Tumor Implantation: Human pediatric cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immune-deficient mice.

-

Drug Administration: this compound was administered intravenously at a dose of 7.5 mg/kg.[6][7]

-

Dosing Schedule: The treatment was given on a q4d x 3 schedule (every four days for three doses).[6][7]

-

Tumor Growth Monitoring: Tumor volumes were measured regularly to assess the treatment's effect on tumor growth.

-

Efficacy Endpoints: Antitumor activity was evaluated based on tumor growth inhibition and the occurrence of objective responses (e.g., complete or partial tumor regression).

Table 2: In Vivo Antitumor Activity of this compound in Pediatric Solid Tumor Xenografts

| Tumor Model | Histology | Outcome |

| KT-10 | Wilms Tumor | Complete Response |

| Rh36 | Embryonal Rhabdomyosarcoma | Statistically significant delay in time to event |

| Ewing Sarcoma Models (3) | Ewing Sarcoma | No significant tumor growth inhibition |

Data sourced from the Pediatric Preclinical Testing Program. Dose: 7.5 mg/kg IV, q4d x 3.[6]

Early Clinical Research

Phase I Clinical Trials

The initial clinical evaluation of this compound in Phase I trials aimed to determine its safety profile, maximum tolerated dose (MTD), and pharmacokinetic properties in patients with advanced cancers.

Table 3: Summary of Early Phase I Clinical Trial of this compound

| Parameter | Finding |

| Patient Population | Patients with advanced solid tumors |

| Dosing Schedule | 1-hour intravenous infusion every 3 weeks |

| Dose Range | 7.5 to 190 mg/m² |

| Dose-Limiting Toxicity | Myelosuppression (predominantly leukopenia) |

| Maximum Tolerated Dose (MTD) | 190 mg/m² |

| Recommended Phase II Dose | 150 mg/m² |

| Non-Hematological Toxicities | Minimal; included nausea, vomiting, alopecia, mucositis, and phlebitis |

This data provides a general overview of early Phase I findings.

Phase II and III Clinical Trials in Non-Hodgkin's Lymphoma

Based on promising early results, this compound advanced to later-phase clinical trials, with a particular focus on relapsed or refractory aggressive non-Hodgkin's lymphoma (NHL). The pivotal PIX301 Phase III trial was instrumental in its regulatory evaluation.[14][15][16][17][18]

Table 4: Efficacy of this compound in a Phase III Trial (PIX301) for Relapsed/Refractory Aggressive NHL

| Endpoint | This compound | Comparator Arm* | p-value |

| Complete Response (CR) / Unconfirmed CR (uCR) Rate | 20% | 5.7% | 0.021 |

| Overall Response Rate (ORR) | 37.1% | 14.3% | 0.003 |

| Median Progression-Free Survival (PFS) | 5.3 months | 2.6 months | 0.005 |

*Comparator agents were physician's choice of single-agent chemotherapy.[18]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Action

The primary mechanism of this compound involves the disruption of DNA integrity through topoisomerase II inhibition, ultimately leading to programmed cell death.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The DIMSCAN assay provides a standardized workflow for determining the cytotoxic effects of compounds on cancer cell lines.

Logical Flow of Early this compound Clinical Development

The clinical development of this compound followed a logical progression from initial safety and dosing studies to larger efficacy trials.

Conclusion

The early research on this compound established it as a potent antineoplastic agent with a clear mechanism of action centered on topoisomerase II inhibition. Preclinical studies demonstrated significant in vitro cytotoxicity across a range of pediatric cancer cell lines and in vivo efficacy in select xenograft models. Subsequent clinical trials, culminating in the pivotal PIX301 study, confirmed its clinical benefit in patients with relapsed or refractory aggressive non-Hodgkin's lymphoma, ultimately leading to its approval in certain regions. This foundational body of work has paved the way for further investigation into the therapeutic potential of this compound in various oncological settings.

References

- 1. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. National Cancer Institute pediatric preclinical testing program: model description for in vitro cytotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Xenograft models for pediatric cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying novel therapeutic agents using xenograft models of pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A biobank of pediatric patient-derived-xenograft models in cancer precision medicine trial MAPPYACTS for relapsed and refractory tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 15. EXTEND PIX301: a phase III randomized trial of pixantrone versus other chemotherapeutic agents as third-line monotherapy in patients with relapsed, aggressive non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pixantrone: A Review in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fiercebiotech.com [fiercebiotech.com]

- 18. researchgate.net [researchgate.net]

The Pharmacological Profile of Piroxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxantrone, also known as Pixantrone, is a potent aza-anthracenedione cytotoxic agent with a distinct pharmacological profile. Structurally related to anthracyclines, it demonstrates significant antitumor activity through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key assays and a summary of clinical trial outcomes are presented to support further research and development.

Introduction

This compound (NSC 349174) is a synthetic anthrapyrazole derivative developed as an antineoplastic agent.[1] It was designed to retain the therapeutic efficacy of anthracyclines like doxorubicin and mitoxantrone while exhibiting a reduced potential for cardiotoxicity, a significant dose-limiting factor for this class of drugs.[2][3] this compound has shown activity against a spectrum of hematological malignancies and solid tumors.[1][4] This document outlines the core pharmacological characteristics of this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA integrity and replication.

DNA Intercalation

The planar aromatic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[5][6] This intercalation process distorts the helical structure of DNA, interfering with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Topoisomerase II Inhibition

This compound is a potent inhibitor of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[2][9] By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).[3] These DSBs trigger a robust DNA damage response, activating downstream signaling pathways that culminate in programmed cell death.[10][11]

Downstream Signaling Pathways

The induction of DNA double-strand breaks by this compound initiates a cascade of intracellular signaling events, primarily orchestrated by the DNA damage response (DDR) pathway.

-

ATM/ATR Activation: The presence of DSBs activates the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases.[7][12][13]

-

Chk2 and p53 Phosphorylation: Activated ATM phosphorylates downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[4][13]

-

Cell Cycle Arrest and Apoptosis: Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[14][15][16][17][18] The activation of the intrinsic apoptotic pathway results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, executing programmed cell death.[19][20][21]

Pharmacodynamics and In Vitro Activity

This compound demonstrates potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| K562 | Chronic Myelogenous Leukemia | 0.04 - 0.10 | [3] |

| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 0.85 | [3] |

| PPTP Panel (median) | Various Pediatric Cancers | 0.054 | [6] |

| B-CLL | B-cell Chronic Lymphocytic Leukemia | 0.7 - 1.4 (µg/ml) | [22] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in Phase I clinical trials, providing key insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Citation(s) |

| Plasma Elimination | Biexponential | [1] |

| t1/2α (initial phase) | 3.2 ± 2.7 min | [1] |

| t1/2β (terminal phase) | 82 ± 92 min | [1] |

| Clearance | 840 ± 230 ml/min/m² | [1] |

| Dose-Linearity | Linear over 150 to 555 mg/m² | [1] |

Clinical Trials

This compound has been evaluated in several clinical trials, primarily for the treatment of hematological malignancies.

| Trial Identifier | Phase | Indication | Key Findings | Citation(s) |

| Phase I | I | Advanced Cancer | Dose-limiting toxicity: myelosuppression. Recommended Phase II dose: 150 mg/m². | [1] |

| PIX301 (EXTEND) | III | Relapsed/Refractory Aggressive Non-Hodgkin Lymphoma | This compound showed a significantly higher complete response rate compared to the comparator arm (20.0% vs 5.7%). Median PFS was 5.6 months for this compound vs 2.6 months for the comparator. | [18][23][24][25] |

| PIX306 | III | Relapsed Aggressive B-cell Non-Hodgkin Lymphoma | The combination of this compound with rituximab did not meet the primary endpoint of improving progression-free survival compared to gemcitabine with rituximab. | [1][11][14][23] |

| GOAL | II | Relapsed Aggressive Lymphoma | The combination of this compound and obinutuzumab showed clinical activity but did not meet its primary endpoint. The overall response rate was 35.3%. | [3][5] |

| CPOP | II | Relapsed Aggressive Non-Hodgkin's Lymphoma | The CPOP regimen (pixantrone replacing doxorubicin in CHOP) resulted in a high overall response rate of 73%, with 47% complete responses. | [26] |

Experimental Protocols

Kinetoplast DNA (kDNA) Decatenation Assay

This assay measures the ability of topoisomerase II to resolve the interlinked network of circular DNA found in the kinetoplast of trypanosomes. Inhibition of this activity is a hallmark of topoisomerase II-targeted drugs.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)

-

10 mM ATP

-

This compound (or other test compounds)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µl reaction, combine:

-

2 µl 10x Topoisomerase II reaction buffer

-

2 µl 10 mM ATP

-

1 µl kDNA (e.g., 200 ng)

-

Varying concentrations of this compound

-

Purified topoisomerase IIα (amount determined by prior titration)

-

Nuclease-free water to a final volume of 20 µl.

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µl of stop solution/loading dye containing proteinase K.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of decatenation is inversely proportional to the inhibitory activity of the compound.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to the formation of linear DNA from a supercoiled plasmid.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II cleavage buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 10 mM EDTA, 150 mM 2-mercaptoethanol)

-

10 mM ATP

-

This compound (or other test compounds)

-

SDS (10% solution)

-

Proteinase K

-

Loading dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µl reaction, combine:

-

2 µl 10x Topoisomerase II cleavage buffer

-

2 µl 10 mM ATP

-

1 µl supercoiled plasmid DNA (e.g., 200 ng)

-

Varying concentrations of this compound

-

Purified topoisomerase IIα

-

Nuclease-free water to a final volume of 20 µl.

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Add 2 µl of 10% SDS and 1 µl of proteinase K (e.g., 10 mg/ml).

-

Incubate at 50°C for 30 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The formation of linear DNA from the supercoiled form indicates topoisomerase II-mediated cleavage stabilized by the test compound.

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its favorable pharmacokinetic profile and demonstrated efficacy in clinical trials, particularly in relapsed or refractory aggressive non-Hodgkin lymphoma, underscore its therapeutic potential. The reduced cardiotoxicity compared to traditional anthracyclines represents a significant advantage. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended to serve as a valuable resource for ongoing and future research in oncology drug development.

References

- 1. onclive.com [onclive.com]

- 2. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 4. ATM and Chk2-dependent phosphorylation of MDMX contribute to p53 activation after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase II trial to evaluate the combination of pixantrone and obinutuzumab for patients with relapsed aggressive lymphoma: Final results of the prospective, multicentre GOAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pixantrone plus rituximab versus gemcitabine plus rituximab in patients with relapsed aggressive B-cell non-Hodgkin lymphoma not eligible for stem cell transplantation: a phase 3, randomized, multicentre trial (PIX306) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 18. Pixantrone: A Review in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 22. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Results of Phase III (PIX306) Trial Evaluating Progression-Free Survival of PIXUVRI® (pixantrone) Combined with Rituximab in Patients with Aggressive B-cell Non-Hodgkin Lymphoma [prnewswire.com]

- 24. EXTEND PIX301: a phase III randomized trial of pixantrone versus other chemotherapeutic agents as third-line monotherapy in patients with relapsed, aggressive non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ashpublications.org [ashpublications.org]

Understanding the cytotoxic effects of Piroxantrone

An In-depth Technical Guide to the Cytotoxic Effects of Piroxantrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as Pixantrone) is a promising aza-anthracenedione anticancer agent. Structurally related to anthracyclines like doxorubicin and anthracenediones such as mitoxantrone, it was designed to maximize cytotoxic efficacy while minimizing the cardiotoxicity often associated with this class of compounds.[1][2][3] this compound is approved in the European Union for treating adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin lymphoma.[1][2] This guide provides a comprehensive overview of the cytotoxic effects of this compound, its mechanisms of action, relevant signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Topoisomerase IIα Inhibition

The primary cytotoxic effect of this compound is attributed to its function as a topoisomerase II poison, with a notable selectivity for the topoisomerase IIα isoform.[1][2] Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and mitosis by creating transient double-strand breaks.[1] this compound disrupts this process through several key actions:

-

DNA Intercalation : this compound intercalates into DNA, a common feature of this class of drugs.[4]

-

Inhibition of DNA Decatenation : It inhibits the decatenation activity of topoisomerase IIα, preventing the separation of intertwined DNA strands following replication.[1]

-

Stabilization of the Cleavable Complex : this compound stabilizes the covalent complex formed between topoisomerase IIα and DNA.[1][2] This prevents the re-ligation of the DNA strands.

-

Induction of DNA Double-Strand Breaks (DSBs) : The stabilized "cleavable complex" leads to an accumulation of permanent DNA double-strand breaks, which are highly cytotoxic lesions.[1][4] The formation of these breaks can be confirmed by detecting the phosphorylation of histone H2AX (γH2AX).[1]

This multi-step interference with DNA replication and segregation ultimately triggers cellular pathways leading to cell cycle arrest and apoptosis. The selectivity for the α-isoform over the β-isoform, which is more prevalent in cardiomyocytes, is a key factor in this compound's reduced cardiotoxicity profile.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below is a summary of reported IC50 values.

| Cell Line / Panel | IC50 Value | Exposure Time | Assay Type | Reference |

| Pediatric Preclinical Testing Program (PPTP) Panel (Median) | 54 nM | 96 hours | DIMSCAN | [4] |

| HL-60 (Human promyelocytic leukemia) | 0.1 µM (52 ng/ml) | 5 minutes | Not Specified | [5] |

| B-CLL (B-chronic lymphocytic leukaemia cells) - Patient 1 & 2 | 0.7 µg/ml | 48 hours | MTT Assay | [6] |

| B-CLL (B-chronic lymphocytic leukaemia cells) - Patient 3 | 1.4 µg/ml | 48 hours | MTT Assay | [6] |

Note: The B-CLL data is for the related compound Mitoxantrone, often used as a comparator.

Signaling Pathways Involved in Cytotoxicity

The DNA damage induced by this compound activates downstream signaling cascades that culminate in cell death. The primary pathways implicated are apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA double-strand breaks serves as a primary trigger for the intrinsic apoptotic pathway.

-

Akt/FOXO3 Pathway : In osteosarcoma cells, mitoxantrone has been shown to inhibit the phosphorylation of Akt.[7] This leads to the nuclear localization and activation of the transcription factor FOXO3, a tumor suppressor that controls the expression of pro-apoptotic genes.[7]

-

Regulation of Bcl-2 Family Proteins : Activated FOXO3 can upregulate pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.

-

Caspase Activation : The permeabilized mitochondria release cytochrome c, which initiates the formation of the apoptosome and activates the caspase cascade. This includes the cleavage and activation of executioner caspases like Caspase-3.[7]

-

PARP Cleavage : Activated Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]

-

Oncogene Regulation : Mitoxantrone-induced apoptosis is also associated with the induction of the c-jun oncogene and the repression of c-myc and BCL-2.[8]

Cell Cycle Arrest

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for repair. If the damage is irreparable, these checkpoints can direct the cell towards apoptosis. This compound and related compounds have been shown to induce significant cell cycle arrest.[9] While the specific phase of arrest can be cell-type dependent, inhibitors of topoisomerase II, like etoposide, are known to cause arrest at the G2/M phase, preventing entry into mitosis.[10][11] This is a direct consequence of the DNA damage incurred during the S and G2 phases.

Detailed Experimental Protocols

Characterizing the cytotoxic effects of this compound requires a suite of in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

These assays quantify the effect of the drug on cell proliferation and survival.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

-

Principle : Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol :

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment : Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition : Remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization : Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement : Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[13]

-

b) Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[14]

-

Principle : The amount of LDH in the supernatant is proportional to the number of lysed or dead cells.

-

Protocol :

-

Cell Seeding and Treatment : Prepare and treat cells in a 96-well plate as described for the MTT assay. Include control wells for maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection : After the treatment period, centrifuge the plate (e.g., at 250 x g for 5 minutes) to pellet intact cells.

-

Assay Reaction : Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

-

Incubation : Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 10-30 minutes).

-

Measurement : Measure the fluorescence or absorbance at the appropriate wavelength.

-

Analysis : Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the untreated and maximum release controls.

-

Apoptosis Assays

These methods detect the biochemical and morphological hallmarks of apoptosis.

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells with compromised membranes.

-

Protocol :

-

Cell Treatment : Treat cells in culture with this compound for the desired duration.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells by flow cytometry. The cell populations can be distinguished as:

-

Viable (Annexin V- / PI-)

-

Early Apoptotic (Annexin V+ / PI-)

-

Late Apoptotic/Necrotic (Annexin V+ / PI+)

-

Necrotic (Annexin V- / PI+)

-

-

b) Western Blot for Cleaved Caspase-3 and PARP

-

Principle : This immunoassay detects the cleavage of key apoptotic proteins.

-

Protocol :

-

Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining

-

Principle : PI stoichiometrically binds to DNA. The amount of fluorescence emitted from stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol :

-

Cell Treatment and Harvesting : Treat and collect cells as previously described.

-

Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Analysis : Analyze the samples on a flow cytometer. The DNA content is measured, and cell cycle distribution is determined using modeling software (e.g., ModFit LT™, FlowJo™).

-

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Therapeutics, Inc. Publication on Pixantrone Preclinical Studies Demonstrates Reduced Cardiotoxicity Compared to Equiactive Doses of Doxorubicin and Mitoxantrone - BioSpace [biospace.com]

- 4. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-dose mitoxantrone induces programmed cell death or apoptosis in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Piroxantrone: In Vitro Experimental Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental protocols for the study of Piroxantrone (NSC 349174), an anthrapyrazole anticancer agent. Due to the limited availability of detailed published protocols specifically for this compound, the following methodologies are based on established techniques for closely related anthrapyrazole analogs, such as Mitoxantrone and Pixantrone, and supplemented with the available data for this compound itself.

Mechanism of Action

This compound, like other anthrapyrazoles, is understood to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1][2][3] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand breaks in DNA, which, if not repaired, can trigger cell cycle arrest and apoptosis.

Data Summary

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: In Vitro Topoisomerase II Inhibition

| Compound | IC50 (µM) for Topoisomerase II Decatenation Activity |

| This compound | 0.2 ± 0.1 [2] |

| Losoxantrone | 0.3 ± 1.2[2] |

Table 2: In Vitro Cytotoxicity of Anthrapyrazole Analogs

| Compound | Cell Line | IC50 (µM) |

| AP-10 | NTERA-2 (Testicular Carcinoma) | 0.2[4] |

| AP-10 | DU-145 (Prostate Carcinoma) | 0.4[4] |

| AP-11 | NTERA-2 (Testicular Carcinoma) | 1.2[4] |

| AP-11 | DU-145 (Prostate Carcinoma) | 3.2[4] |

Note: Specific IC50 values for the cytotoxicity of this compound were not detailed in the available literature, but it was shown to inhibit the growth of various cell lines with IC50 values ranging from 0.1 to 45.2 μM for the broader class of anthrapyrazoles studied.[1][2][3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., breast carcinoma, leukemia, head and neck squamous cell carcinoma)[1][2]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Visualizations

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cytotoxic activity of anthrapyrazole analogues in human prostate DU-145 and testicular NTERA-2 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assays for Testing Piroxantrone Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxantrone (also known as Pixantrone) is a promising aza-anthracenedione derivative with significant antitumor activity.[1][2] Structurally related to anthracenediones like mitoxantrone, this compound is a potent inhibitor of topoisomerase II, a critical enzyme involved in DNA replication and repair.[3][4] By stabilizing the topoisomerase II-DNA complex, this compound leads to the formation of double-strand DNA breaks, subsequently triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][5] These application notes provide a comprehensive guide to the in vitro assays essential for evaluating the efficacy of this compound, complete with detailed protocols and data presentation formats.

Data Presentation

Quantitative data from in vitro efficacy studies of this compound should be summarized for clear comparison. The following tables provide templates for organizing typical results.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 72 | Value | [3] |

| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 72 | Value | [3] |

| MCF7 | Breast Cancer | 72 | Value | [1] |

| T47D | Breast Cancer | 72 | Value | [1] |

| PANC1 | Pancreatic Cancer | 72 | Value | [6] |

| OVCAR 5 | Ovarian Cancer | 72 | Value | [1] |

| OVCAR 10 | Ovarian Cancer | 72 | Value | [1] |

| PEO1 | Ovarian Cancer | 72 | Value | [1] |

Table 2: this compound-Induced Apoptosis

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) | Reference |

| Lymphoma Cell Line | e.g., 100 | 48 | Value | [7] |

| Lymphoma Cell Line | e.g., 250 | 48 | Value | [7] |

| Solid Tumor Cell Line | e.g., 100 | 72 | Value | [2] |

| Solid Tumor Cell Line | e.g., 500 | 72 | Value | [6] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| PANC1 | 100 | 48 | Value | Value | Value | [2] |

| PANC1 | 500 | 48 | Value | Value | Value | [6] |

| Lymphoma Cell Line | 100 | 24 | Value | Value | Value | [8] |

| Lymphoma Cell Line | 250 | 24 | Value | Value | Value | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays to determine the efficacy of this compound are provided below.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to measure the cytotoxic effects of this compound.

Workflow for MTS Assay

Caption: Workflow of the MTS cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a background control.